(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
CAS No.:
Cat. No.: VC13498638
Molecular Formula: C23H29ClN4O4
Molecular Weight: 461.0 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride -](/images/structure/VC13498638.png)
Specification
Molecular Formula | C23H29ClN4O4 |
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Molecular Weight | 461.0 g/mol |
IUPAC Name | (2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |
Standard InChI | InChI=1S/C23H28N4O4.ClH/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29);1H/t20-;/m0./s1 |
Standard InChI Key | WJSAKCJTRXUWAJ-BDQAORGHSA-N |
Isomeric SMILES | CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Canonical SMILES | CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2S)-5-[(E)-N',N''-dimethylcarbamimidamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid hydrochloride. Its molecular formula is C<sub>23</sub>H<sub>29</sub>ClN<sub>4</sub>O<sub>4</sub>, with a molecular weight of 477.0 g/mol . The hydrochloride salt enhances solubility in polar solvents, a property critical for its use in aqueous reaction environments .
Stereochemical Configuration
The compound exhibits a defined S-configuration at the α-carbon, ensuring compatibility with natural L-amino acids during peptide chain elongation . The dimethylguanidino group adopts an E-configuration around the imine bond, minimizing steric clashes with the Fmoc moiety .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 823780-66-1 | |
SMILES Notation | CNC(=NC)NCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
InChIKey | DQWCPMLQUQTZMJ-FQEVSTJZSA-N | |
XLogP3-AA (Partition Coefficient) | 2.7 |
Synthesis and Purification Strategies
Fmoc-Protection of the α-Amino Group
The synthesis begins with the reaction of L-ornithine hydrochloride with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (dioxane/water) at pH 8–9. This step installs the base-labile Fmoc group, which protects the α-amino functionality during subsequent couplings .
Guanidinylation of the Side Chain
The ε-amino group of ornithine undergoes guanidinylation using N,N'-dimethyl-1H-pyrazole-1-carboximidamide, forming the dimethylguanidino moiety. This reaction proceeds via nucleophilic attack, with triethylamine scavenging HCl byproducts . The resultant intermediate is isolated by precipitation in cold diethyl ether .
Hydrochloride Salt Formation
Final treatment with hydrogen chloride gas in anhydrous methanol yields the hydrochloride salt, which crystallizes upon cooling. The salt form improves stability during storage and reduces hygroscopicity .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Fmoc Protection | Fmoc-Cl, NaHCO<sub>3</sub>, 0°C | 85% |
Guanidinylation | N,N'-Dimethylcarbodiimide, 25°C | 72% |
Salt Formation | HCl(g), MeOH, −20°C | 95% |
Physicochemical Properties
Solubility Profile
The compound exhibits high solubility in N,N-dimethylformamide (DMF, 150 mg/mL) and dichloromethane (DCM, 90 mg/mL), with moderate solubility in methanol (30 mg/mL) . Aqueous solubility is pH-dependent, reaching 12 mg/mL in 0.1 M HCl due to protonation of the guanidino group .
Spectroscopic Characterization
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UV-Vis: Strong absorption at 265 nm (ε = 6,800 M<sup>−1</sup>cm<sup>−1</sup>) from the Fmoc chromophore .
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IR: Peaks at 1720 cm<sup>−1</sup> (C=O, Fmoc carbamate) and 1650 cm<sup>−1</sup> (C=N, guanidine) .
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic H), 3.12 (m, CH<sub>2</sub>N), 2.92 (s, N(CH<sub>3</sub>)<sub>2</sub>) .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a protected arginine analogue in Fmoc-based SPPS. Its orthogonal protection scheme allows sequential deblocking of the α-amino group using 20% piperidine/DMF, while the dimethylguanidino side chain remains inert . This enables incorporation of modified arginine residues into bioactive peptides without side reactions .
Chromatographic Resolution of Enantiomers
Cyclodextrin-based chiral stationary phases resolve the compound’s enantiomers with a separation factor (α) of 1.22 under isocratic conditions (acetonitrile/0.1% trifluoroacetic acid) . The Fmoc group enhances retention on hydrophobic columns, aiding analytical purification .
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